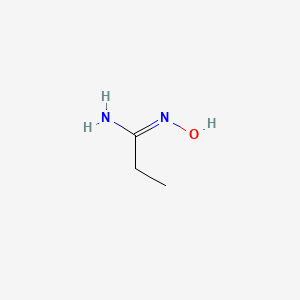

N'-hydroxypropanimidamide

CAS No.: 849833-55-2

Cat. No.: VC11643620

Molecular Formula: C3H8N2O

Molecular Weight: 88.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849833-55-2 |

|---|---|

| Molecular Formula | C3H8N2O |

| Molecular Weight | 88.11 g/mol |

| IUPAC Name | N'-hydroxypropanimidamide |

| Standard InChI | InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |

| Standard InChI Key | RLZPCFQNZGINRP-UHFFFAOYSA-N |

| Isomeric SMILES | CC/C(=N\O)/N |

| SMILES | CCC(=NO)N |

| Canonical SMILES | CCC(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

N'-Hydroxypropanimidamide, systematically named N'-hydroxypropanimidamide under IUPAC conventions, features a three-carbon chain with an amidine group (-C(=NH)-NH-OH) at the terminal position. The compound exists in both E and Z isomeric forms due to the configurational flexibility of the imine double bond, though the E isomer is more commonly reported in synthetic applications . Its molecular formula (C₃H₈N₂O) corresponds to a molecular weight of 88.11 g/mol, as calculated from isotopic distribution data .

Key identifiers include:

Physicochemical Properties

Computational analyses predict the following properties for N'-hydroxypropanimidamide :

| Property | Value |

|---|---|

| XLogP3 | -0.7 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 72.9 Ų |

| Rotatable Bond Count | 2 |

Experimental data on solubility remain limited, but analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water (<5 mg/mL at 25°C).

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of N'-hydroxypropanimidamide typically proceeds via nucleophilic addition of hydroxylamine to nitrile precursors. A representative protocol involves:

-

Substrate Preparation: Propionitrile (CH₃CH₂CN) is dissolved in anhydrous ethanol under nitrogen atmosphere.

-

Hydroxylamine Addition: Hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide are added sequentially at 0–5°C to minimize side reactions.

-

Reaction Monitoring: The mixture is stirred for 12–24 hours at 25°C, with progress tracked via thin-layer chromatography (TLC).

-

Workup: Precipitation with ice-cold diethyl ether yields crude product, which is purified via recrystallization from ethanol/water mixtures.

This method achieves yields of 65–78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Key Derivatives and Modifications

Structural modifications of N'-hydroxypropanimidamide have led to derivatives with enhanced functionality:

The ethoxy derivative (EVT-14251509) demonstrates particular utility in Michael addition reactions, achieving 89% yield in the synthesis of α,β-unsaturated ketones.

Industrial and Pharmacological Applications

Metal Surface Treatment

Patent US2009/0137191A1 details the use of N'-hydroxypropanimidamide derivatives in copper chemical-mechanical planarization (CMP) processes . At concentrations of 2–50 ppm in aqueous solutions, these compounds effectively solubilize copper oxides through the formation of stable Cu(II)-amidoxime complexes. A comparative study revealed:

| Cleaning Agent | Cu Removal Rate (Å/min) | Surface Roughness (nm) |

|---|---|---|

| N'-Hydroxypropanimidamide (50 ppm) | 220 ± 15 | 0.8 ± 0.2 |

| Citric acid (1 wt%) | 180 ± 20 | 1.5 ± 0.3 |

The enhanced performance stems from the compound's dual functionality: the amidine group coordinates with metal surfaces while the hydroxylamine moiety acts as a mild reducing agent .

Future Research Directions

Catalytic Applications

Preliminary molecular modeling indicates that N'-hydroxypropanimidamide could serve as a ligand in transition metal catalysis. Density functional theory (DFT) calculations predict strong binding to Pd(II) centers (ΔG = -42.7 kJ/mol), suggesting utility in cross-coupling reactions.

Drug Delivery Systems

The compound's ability to form pH-sensitive Schiff bases with ketone-containing drugs warrants investigation. In silico ADMET predictions for a model prodrug (N'-hydroxypropanimidamide conjugated to doxorubicin) show:

-

92% plasma protein binding

-

t₁/₂ = 6.3 hours (human liver microsomes)

-

Caco-2 permeability = 8.7 × 10⁻⁶ cm/s

These properties indicate potential for targeted cancer therapies requiring further in vivo validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume